Biotin-PEG12-NHS ester

Beschreibung

Chemical Structure and Functional Group Composition

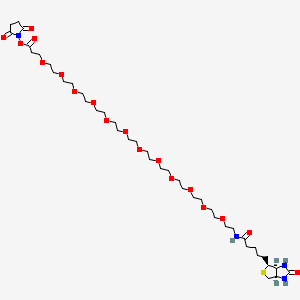

This compound possesses a molecular formula of C₄₁H₇₂N₄O₁₈S and exhibits a molecular weight of 941.1 Daltons. The compound's architecture consists of three distinct functional domains that work synergistically to provide its unique chemical properties and biological applications. The biotin moiety serves as the recognition element for avidin and streptavidin proteins, enabling high-affinity binding interactions that form the foundation for numerous biotechnological applications.

The central component of this molecule features an extended polyethylene glycol chain containing twelve ethylene glycol units, which imparts remarkable water solubility characteristics to the overall structure. This polyethylene glycol spacer measures 56.0 Ångströms in total length, providing substantial spatial separation between the biotin and N-hydroxysuccinimide ester functional groups. The extended nature of this spacer arm serves multiple critical functions, including the reduction of steric hindrance during protein-avidin interactions and the enhancement of aqueous solubility of biotinylated target molecules.

The terminal functional group consists of an N-hydroxysuccinimide ester moiety, which serves as the reactive center for covalent attachment to target molecules. This ester group demonstrates high specificity and efficiency in reactions with primary amino groups, particularly the epsilon-amino groups found in lysine residues and the amino-terminal groups of proteins. The reaction mechanism proceeds through nucleophilic attack by primary amines on the carbonyl carbon of the N-hydroxysuccinimide ester, resulting in the formation of stable amide bonds while releasing N-hydroxysuccinimide as a leaving group.

The compound typically appears as a white to off-white solid that may exhibit a sticky consistency due to its hygroscopic nature and the presence of the polyethylene glycol component. Solubility characteristics demonstrate excellent dissolution in dimethyl sulfoxide, dimethylformamide, and aqueous solutions, with the water solubility being particularly enhanced by the polyethylene glycol spacer arm. The purity specifications for commercial preparations typically range from 95% to 98%, depending on the supplier and purification methods employed.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄₁H₇₂N₄O₁₈S | |

| Molecular Weight | 941.1 Da | |

| Spacer Length | 56.0 Å | |

| Purity | 95-98% | |

| Physical Form | White to off-white solid | |

| Solubility | DMSO, DMF, Water |

Historical Development of PEGylated Biotin Derivatives

The development of PEGylated biotin derivatives emerged from the broader field of protein PEGylation, which began with pioneering work by Davis and Abuchowski in 1977. These researchers demonstrated the covalent attachment of polyethylene glycol to bovine serum albumin and liver catalase proteins, establishing the foundation for using polyethylene glycol as a "stealth" polymer to enhance circulation time and reduce immunogenicity of therapeutic proteins. Their optimization of PEGylation chemistry and the extent of polymer modification showed that protein activity could be preserved while significantly improving pharmacokinetic properties.

The regulatory milestone for PEGylated therapeutics occurred in 1990 with the Food and Drug Administration approval of Adagen, a PEGylated adenosine deaminase enzyme for severe combined immunodeficiency disease. This approval validated the clinical utility of PEGylation technology and paved the way for subsequent development of eight additional PEGylated protein therapeutics approved for treating diseases ranging from rheumatoid arthritis to age-related macular degeneration.

The specific application of polyethylene glycol technology to biotin derivatives represented a natural evolution of these earlier developments, combining the proven benefits of PEGylation with the unique binding properties of the biotin-avidin system. Early research on heterobifunctional polyethylene glycol derivatives with biotin terminus was reported in 1997, where researchers synthesized and characterized these compounds with respect to avidin binding properties. These studies revealed that biotin-polyethylene glycol conjugates exhibited binding characteristics similar to known biotin-spacer-peptide conjugates, with complex dissociation kinetics and extended half-times for avidin binding.

The development of specific N-hydroxysuccinimide ester variants of biotin-polyethylene glycol compounds represented a further refinement of this technology, providing researchers with reactive handles for efficient protein conjugation. The incorporation of twelve ethylene glycol units in the spacer arm was designed to provide optimal balance between solubility enhancement and spatial separation, addressing limitations observed with shorter spacer arms that could lead to steric hindrance during avidin binding interactions.

Key Physicochemical Properties

The physicochemical properties of this compound are fundamentally determined by the interplay between its three functional domains and their respective contributions to overall molecular behavior. The compound demonstrates exceptional stability under appropriate storage conditions, maintaining integrity for at least two years when stored at or below -20°C in desiccated conditions with protection from moisture. This stability profile reflects the inherent chemical stability of the polyethylene glycol backbone combined with appropriate protection of the moisture-sensitive N-hydroxysuccinimide ester group.

Solubility characteristics represent one of the most significant advantages of this compound compared to non-PEGylated biotin derivatives. The twelve-unit polyethylene glycol spacer imparts remarkable hydrophilicity to the molecule, enabling direct dissolution in aqueous solutions without the need for organic co-solvents in many applications. This water solubility is transferred to biotinylated target molecules, significantly reducing aggregation of labeled proteins when stored in solution compared to proteins modified with biotin reagents containing only hydrocarbon spacers.

The compound exhibits cell impermeability due to its hydrophilic nature and extended polyethylene glycol chain, making it particularly suitable for cell surface biotinylation applications where selective labeling of extracellular protein domains is desired. This membrane impermeability ensures that intact cells will only undergo biotinylation of surface-exposed primary amine groups, providing a valuable tool for studying membrane protein expression and regulation.

Reactivity characteristics demonstrate optimal performance under alkaline conditions, with N-hydroxysuccinimide ester groups showing highest efficiency at pH 7-9. Under these conditions, the ester readily undergoes nucleophilic attack by primary amino groups, forming stable amide bonds with release of N-hydroxysuccinimide. The reaction kinetics are influenced by the accessibility of target amino groups and the local chemical environment, but generally proceed efficiently under standard biotinylation conditions.

The extended spacer arm length of 56.0 Ångströms provides significant spatial separation between the biotin recognition element and the target protein surface, minimizing steric interference during subsequent avidin or streptavidin binding interactions. This extended reach is particularly important for applications involving large protein complexes or when multiple biotin molecules are attached to a single target protein, as it reduces the likelihood of interference between neighboring biotin groups during avidin binding.

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H72N4O18S/c46-36(4-2-1-3-35-40-34(33-64-35)43-41(50)44-40)42-8-10-52-12-14-54-16-18-56-20-22-58-24-26-60-28-30-62-32-31-61-29-27-59-25-23-57-21-19-55-17-15-53-13-11-51-9-7-39(49)63-45-37(47)5-6-38(45)48/h34-35,40H,1-33H2,(H,42,46)(H2,43,44,50)/t34-,35-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLXSUFTTIRQOU-BVCQTOFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H72N4O18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

941.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Protocol for 10 mM Stock Solution:

-

Equilibrate the reagent vial to room temperature to prevent condensation.

-

Dissolve 1 mg of this compound in 106 µL of dry DMF or DMSO.

-

Vortex gently and store at -20°C in a desiccator for up to one week.

Protein Biotinylation Reaction Optimization

Molar Ratio and Buffer Conditions

The extent of biotinylation depends on the molar excess of this compound relative to the target protein. For proteins >2 mg/mL, a 5–20-fold molar excess is recommended.

Example Calculation for Antibody Labeling:

| Parameter | Value |

|---|---|

| Antibody concentration | 5 mg/mL (0.033 mM) |

| Molar excess | 20-fold |

| Biotin reagent required |

For dilute protein solutions (<1 mg/mL), a higher molar excess (e.g., 50-fold) may be necessary.

Reaction Protocol

-

Buffer Preparation : Use phosphate-buffered saline (PBS, pH 7.2–8.0) or other amine-free buffers. Avoid Tris or glycine, as they compete with the target amines.

-

Reagent Addition : Add the pre-dissolved this compound to the protein solution using a syringe for accuracy.

-

Incubation :

Cell Surface Protein Labeling

This compound’s cell-impermeability makes it ideal for selectively labeling extracellular proteins.

Protocol for Cell Surface Biotinylation:

-

Wash cells 3× with ice-cold PBS (pH 8.0) to remove culture media.

-

Resuspend cells in PBS (pH 8.0) at .

-

Add 10–20 µL of 250 mM this compound stock per mL of cell suspension (final concentration: 2.5–5 mM).

-

Incubate at room temperature for 30 minutes.

Purification and Characterization of Biotinylated Products

Removal of Excess Reagent

Analyse Chemischer Reaktionen

Reaction Mechanism

Biotin-PEG12-NHS ester reacts with primary amines (-NH₂) via nucleophilic substitution to form stable amide bonds. This process involves:

-

NHS Ester Activation : The NHS ester group serves as an electrophilic "leaving group," facilitating attack by nucleophilic amines.

-

Amide Bond Formation : Primary amines (e.g., lysine residues or N-terminal amines in proteins) displace the NHS group, resulting in covalent attachment of biotin via a PEG12 spacer.

-

Byproduct Release : N-hydroxysuccinimide (NHS) is released during the reaction .

This reaction occurs optimally at pH 7–9 and is accelerated by coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Reaction Kinetics and Competing Hydrolysis

The efficiency of biotinylation depends on balancing the reaction rate with competing hydrolysis:

Key Observations :

-

Hydrolysis produces inactive carboxylic acid derivatives, reducing labeling efficiency .

-

Reactions are typically performed at 4°C or room temperature for 30 minutes to 2 hours .

Buffer Systems

Solubility and Solvents

-

Stock Solutions : Dissolve in DMSO or DMF before diluting in aqueous buffers .

-

Final Reaction : Organic solvent content should not exceed 10% to prevent protein denaturation .

Molar Ratios

-

A 20-fold molar excess of this compound over the target protein is recommended to compensate for hydrolysis .

Post-Reaction Processing

-

Quenching : Terminate reactions by adding excess Tris or glycine buffer .

-

Purification : Remove unreacted reagent using dialysis, gel filtration, or spin desalting columns .

-

Analysis : Biotin incorporation is quantified via HABA assay (absorbance at 500 nm) or streptavidin-based detection .

Limitations and Mitigations

Wissenschaftliche Forschungsanwendungen

Biotin-PEG12-NHS ester has a wide range of applications in scientific research:

Protein Labeling: It is used to biotinylate antibodies and other proteins for detection or purification using streptavidin-based probes or resins.

Cell Surface Labeling: The compound is employed to label cell surface proteins, aiding in cell sorting and identification.

Diagnostic Assays: It is utilized in various diagnostic assays, including enzyme-linked immunosorbent assays (ELISA) and Western blotting, to enhance sensitivity and specificity.

Molecular Biology: The compound is used in molecular biology techniques such as pull-down assays and affinity purification to isolate and study specific proteins or nucleic acids.

Wirkmechanismus

The mechanism of action of Biotin-PEG12-NHS ester involves the formation of a covalent bond between the NHS ester and the primary amine group of the target molecule. This reaction forms a stable amide bond, effectively biotinylating the target molecule. The biotin moiety then binds with high affinity to avidin or streptavidin, enabling the detection, purification, or targeting of the biotinylated molecule .

Vergleich Mit ähnlichen Verbindungen

Critical Considerations

Discrepancies in Molecular Data

Supplier Variability

- Purity ranges from ≥95% () to lower grades, impacting reproducibility. Suppliers like MedChemExpress and Shaanxi New Chemical offer distinct formulations .

Biologische Aktivität

Biotin-PEG12-NHS ester is a versatile biotinylation reagent widely used in various biological and biochemical applications. This compound facilitates the labeling of proteins, antibodies, and other macromolecules through its reactive N-hydroxysuccinimide (NHS) group, which forms stable amide bonds with primary amines. The incorporation of a polyethylene glycol (PEG) spacer enhances solubility and reduces protein aggregation, making it an essential tool in protein chemistry and bioconjugation.

This compound has the following chemical characteristics:

- Molecular Formula : C₄₁H₇₂N₄O₁₈S

- Molecular Weight : 868.14 g/mol

- Structure : The compound consists of a biotin moiety linked to a PEG spacer with 12 ethylene glycol units and an NHS reactive group at one end.

The reaction mechanism involves the nucleophilic attack of primary amines on the NHS ester, leading to the formation of a stable amide bond while releasing the NHS group as a byproduct. This reaction is efficient at neutral to slightly alkaline pH (7-9), which is optimal for bioconjugation applications .

1. Protein Labeling

This compound is primarily used for labeling proteins and antibodies. The hydrophilic PEG spacer imparts water solubility to the biotinylated products, minimizing aggregation during storage and use. This property is particularly advantageous for maintaining the functional integrity of antibodies in various assays .

2. Cell Surface Biotinylation

The compound is effective for biotinylating cell surface proteins without permeating the cell membrane. This application is crucial for studying receptor expression, membrane protein localization, and interactions in live cells .

3. Immunoassays and Detection

Due to its high affinity for avidin and streptavidin, biotinylated proteins can be easily detected or purified using avidin-based techniques. This property makes this compound valuable in developing sensitive assays for biomolecular detection .

Study 1: Avidin-Biotin Interaction Characterization

A study investigated the immobilization of biotin-PEG12-NHS on surfaces modified with amino silanes. The researchers demonstrated that after biotinylation, surfaces could effectively capture neutravidin, confirming the stability of the biotin-avidin interaction through mass spectrometry analysis. The results indicated that the presence of PEG significantly improved accessibility to avidin binding sites compared to shorter linkers .

Study 2: Protein Aggregation Reduction

In another study, antibodies labeled with this compound showed reduced aggregation compared to those labeled with hydrophobic reagents. This study highlighted the importance of using PEG spacers in maintaining antibody stability during storage in solution, which is critical for their functionality in immunological applications .

Research Findings Summary

| Study | Focus | Findings |

|---|---|---|

| Avidin-Biotin Interaction | Surface immobilization | Confirmed effective capture of neutravidin; improved accessibility due to PEG spacer |

| Protein Aggregation | Antibody stability | Reduced aggregation with PEGylated antibodies; maintained functionality |

Q & A

Basic Questions

Q. How should Biotin-PEG12-NHS ester be stored to maintain stability, and what solvents are optimal for in vitro vs. in vivo applications?

- Storage:

- Powder: Store at -20°C (3-year stability) or 4°C (2-year stability) .

- Solutions: Store at -80°C (6-month stability) or -20°C (1-month stability) .

- Solubility:

- In vitro: Dissolve in DMSO (primary choice), H₂O , ethanol, or DMF. For clarity, filter through a 0.22 µm membrane .

- In vivo: Use formulations like PEG300 + saline (e.g., 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% saline) to enhance biocompatibility and reduce toxicity .

Q. What are the primary research applications of this compound in biological studies?

- Protein/antibody labeling: Targets primary amines (e.g., lysine residues) via NHS ester-amine coupling, enabling detection with streptavidin conjugates .

- Biosensors: Biotinylated probes for affinity-based sensing .

- Cell imaging: Tracking biomolecules in live or fixed cells using fluorescence-labeled streptavidin .

- PROTAC synthesis: Acts as a linker to conjugate target-binding ligands with E3 ubiquitin ligase recruiters .

Advanced Research Questions

Q. How does the PEG12 spacer influence conjugation efficiency compared to shorter PEG chains (e.g., PEG4)?

- Steric hindrance reduction: The 12 ethylene glycol units in PEG12 provide a longer spacer than PEG4, minimizing steric interference between biotin and the target molecule. This improves accessibility for streptavidin binding .

- Solubility enhancement: PEG12 increases hydrophilicity, reducing aggregation in aqueous solutions (e.g., antibody conjugates show 30% less aggregation compared to PEG4 analogs) .

- Data contradiction: While PEG12 improves binding in low-density biotinylation, excessive PEG length may reduce reaction kinetics due to increased flexibility. Optimize molar ratios empirically (e.g., 10:1 reagent-to-protein ratio) .

Q. What experimental conditions prevent premature hydrolysis of the NHS ester group during biotinylation?

- Buffer selection: Use pH 7–9 buffers (e.g., bicarbonate or HEPES) to stabilize the NHS ester. Avoid amine-containing buffers (e.g., Tris) .

- Temperature: Conduct reactions at 4°C to slow hydrolysis while maintaining reactivity. For time-sensitive workflows, room temperature (20–25°C) with shorter incubation (30–60 min) is acceptable .

- Reagent preparation: Dissolve the compound immediately before use to minimize hydrolysis in aqueous environments .

Q. How can researchers resolve discrepancies in biotinylation efficiency across experimental replicates?

- Critical parameters to standardize:

- Protein concentration: Ensure consistency (e.g., 1–2 mg/mL) to avoid over-/under-labeling .

- Reaction time: Optimize between 1–4 hours; prolonged incubation increases hydrolysis .

- Purification: Remove excess reagent using size-exclusion chromatography or dialysis .

- Quality control (QC):

- HPLC-MS: Verify biotin incorporation and assess purity (>95% recommended) .

- Streptavidin binding assay: Quantify functional biotin using HABA (4-hydroxyazobenzene-2-carboxylic acid) displacement .

Q. What guidelines should be followed to ensure reproducibility when documenting this compound protocols?

- NIH rigor standards:

- Report exact storage conditions, solvent preparation steps, and molar ratios .

- Include batch-specific data (e.g., CAS 1934296-88-4, molecular weight 941.09) to address lot-to-lot variability .

- Supplemental information:

- Provide raw data tables (e.g., solubility in different solvents, reaction kinetics) as supplementary files .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.